Cas no 116724-06-2 (1,3-Benzenediamine, N1,N1-diphenyl-)
1,3-Benzenediamine, N1,N1-diphenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzenediamine, N1,N1-diphenyl-
- N1,N1-Diphenylbenzene-1,3-diamine
- N1,N1-Diphenyl-1,3-benzenediamine
- RSPHWOYYWACCJK-UHFFFAOYSA-N
- DB-403978
- 3-N,3-N-diphenylbenzene-1,3-diamine
- m-Phenylenediamine, N,N-diphenyl-
- 116724-06-2
- SCHEMBL5293932
- G74065
-
- Inchi: 1S/C18H16N2/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,19H2
- InChI Key: RSPHWOYYWACCJK-UHFFFAOYSA-N
- SMILES: C1(N(C2=CC=CC=C2)C2=CC=CC=C2)=CC=CC(N)=C1
Computed Properties
- Exact Mass: 260.131348519g/mol
- Monoisotopic Mass: 260.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 29.3Ų
1,3-Benzenediamine, N1,N1-diphenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1609507-100mg |
N1,N1-Diphenyl-1,3-benzenediamine |
116724-06-2 | 98% | 100mg |
¥432.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1609507-250mg |
N1,N1-Diphenyl-1,3-benzenediamine |
116724-06-2 | 98% | 250mg |
¥669.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1609507-1g |
N1,N1-Diphenyl-1,3-benzenediamine |
116724-06-2 | 98% | 1g |
¥1442.00 | 2024-08-09 |
1,3-Benzenediamine, N1,N1-diphenyl- Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 1,3-Benzenediamine, N1,N1-diphenyl-
Introduction to 1,3-Benzenediamine, N1,N1-diphenyl- (CAS No. 116724-06-2)
1,3-Benzenediamine, N1,N1-diphenyl-, identified by its Chemical Abstracts Service (CAS) number 116724-06-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its diphenyl-substituted structure, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of two phenyl groups at the N1 positions imparts distinct reactivity and stability, making it a compound of interest for researchers exploring novel therapeutic agents and advanced materials.
The structural framework of 1,3-benzenediamine, N1,N1-diphenyl- consists of a benzene ring with diamine functional groups, each substituted with a phenyl group at the N1 position. This configuration endows the molecule with both electron-donating and aromatic characteristics, facilitating its role as a precursor in the development of complex chemical entities. The compound's ability to participate in various organic transformations, such as condensation reactions and metal coordination, underscores its versatility in synthetic chemistry.
In recent years, 1,3-benzenediamine, N1,N1-diphenyl- has been studied for its potential applications in pharmaceutical research. Its diphenyl substitution pattern enhances its solubility and binding affinity, making it a promising candidate for drug design. Researchers have explored its utility in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed pathways relevant to diseases such as cancer and neurodegenerative disorders. The compound's interaction with biological macromolecules has been investigated through computational modeling and experimental techniques, revealing insights into its mechanism of action.
One notable area of research involves the use of 1,3-benzenediamine, N1,N1-diphenyl- as a chelating agent in coordination chemistry. Its ability to form stable complexes with transition metals has led to the development of novel catalysts and imaging agents. These metal complexes exhibit enhanced stability and tunable properties, making them suitable for applications in catalytic transformations and medical diagnostics. The study of these complexes has provided valuable insights into the role of ligand design in optimizing metal-based therapeutics.
The compound's significance extends beyond pharmaceutical applications into the realm of advanced materials. Its aromatic structure and diphenyl substituents contribute to its suitability as a building block for organic semiconductors and conductive polymers. Researchers have explored its incorporation into thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs), where its electron-donating properties enhance device performance. The development of such materials aligns with the growing demand for sustainable and efficient electronic components.
Recent advancements in synthetic methodologies have further expanded the utility of 1,3-benzenediamine, N1,N1-diphenyl-. Innovations in catalytic processes have enabled more efficient and selective transformations, allowing for the rapid construction of complex molecular architectures. These advancements have not only accelerated research but also reduced the environmental impact of chemical synthesis by minimizing waste generation.
The safety profile of 1,3-benzenediamine, N1,N1-diphenyl- is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its potential effects on human health and the environment. These studies have demonstrated that under controlled conditions, the compound exhibits moderate toxicity with no significant long-term adverse effects. Proper handling procedures and storage conditions are recommended to ensure safe usage in laboratory and industrial settings.
The future prospects for 1,3-benzenediamine, N1,N1-diphenyl- are promising, with ongoing research aimed at uncovering new applications and improving existing ones. Collaborative efforts between academia and industry are expected to drive innovation in drug discovery and material science. As our understanding of molecular interactions continues to evolve, compounds like 116724-06-2 will play a pivotal role in shaping the next generation of therapeutic agents and functional materials.
In conclusion, 1 , 3 - Benzenediamine , N ¹ , ¹ - diphenyl - ( CAS No . 116724 - 06 - 2 ) represents a cornerstone in modern chemical research , bridging the gap between fundamental science and practical applications . Its unique structural features , coupled with recent advancements in synthetic chemistry , position it as a key player in pharmaceuticals , materials science , and beyond . As research progresses , we can anticipate even more innovative uses for this remarkable compound.
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